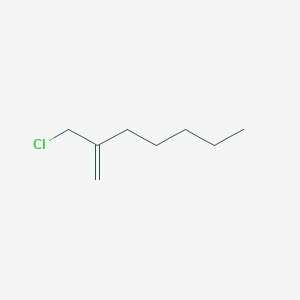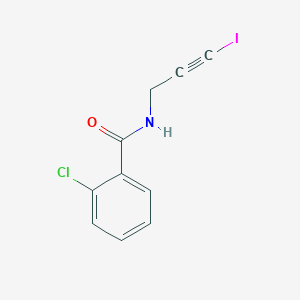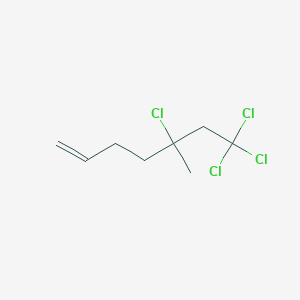
6H-4,6a-Epoxychryseno(4,5-cde)oxepin-6,7-diol, 4,7-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-4,6a-Epoxychryseno(4,5-cde)oxepin-6,7-diol, 4,7-dihydro- is a complex organic compound with a unique structure that includes an epoxide and a diol functional group. This compound is part of the larger family of polycyclic aromatic hydrocarbons (PAHs), which are known for their diverse chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-4,6a-Epoxychryseno(4,5-cde)oxepin-6,7-diol, 4,7-dihydro- typically involves multi-step organic reactions. The process often starts with the preparation of the chrysene backbone, followed by the introduction of the epoxide and diol groups through specific reactions such as epoxidation and hydroxylation. Common reagents used in these reactions include peracids for epoxidation and osmium tetroxide for dihydroxylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
6H-4,6a-Epoxychryseno(4,5-cde)oxepin-6,7-diol, 4,7-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to break down the molecule.
Reduction: Reduction reactions can be used to modify the epoxide or diol groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
6H-4,6a-Epoxychryseno(4,5-cde)oxepin-6,7-diol, 4,7-dihydro- has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of PAHs and their derivatives.
Biology: Investigated for its potential biological activity, including interactions with enzymes and DNA.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 6H-4,6a-Epoxychryseno(4,5-cde)oxepin-6,7-diol, 4,7-dihydro- involves its interaction with various molecular targets. The epoxide group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to biological effects. The diol group may also participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxyphenanthro[4,5-cde]oxepin-4(6H)-one: Another PAH with a similar structure but different functional groups.
4,7-Dihydro-4,6a-epoxychryseno[4,5-cde]oxepine-6,7(6H)-diol: A closely related compound with slight variations in its molecular structure.
Uniqueness
6H-4,6a-Epoxychryseno(4,5-cde)oxepin-6,7-diol, 4,7-dihydro- is unique due to its specific combination of epoxide and diol groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
62533-90-8 |
|---|---|
Molecular Formula |
C20H14O4 |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
18,22-dioxahexacyclo[10.7.2.11,17.03,8.09,20.016,21]docosa-3,5,7,9(20),10,12(21),13,15-octaene-2,19-diol |
InChI |
InChI=1S/C20H14O4/c21-17-13-6-2-1-5-11(13)12-9-8-10-4-3-7-14-15(10)16(12)20(17)19(22)23-18(14)24-20/h1-9,17-19,21-22H |
InChI Key |
XFPUYJPTPXCHDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3=C4C5=C(C=CC=C5C6OC(C4(O6)C(C2=C1)O)O)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


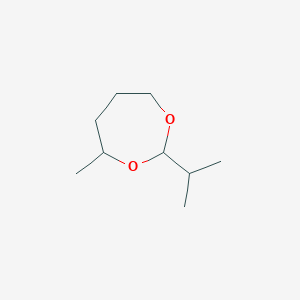
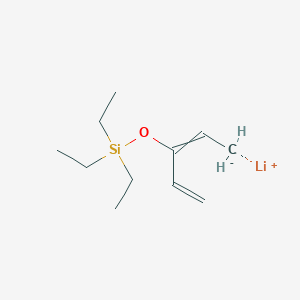

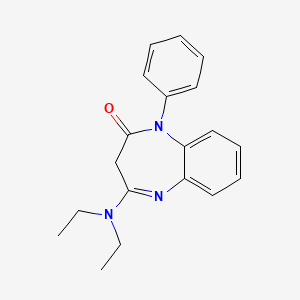
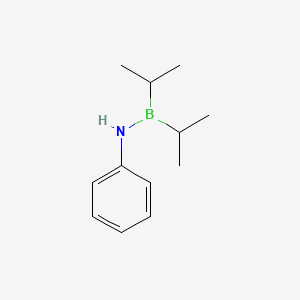
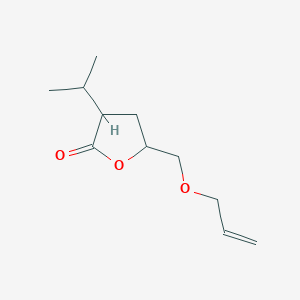
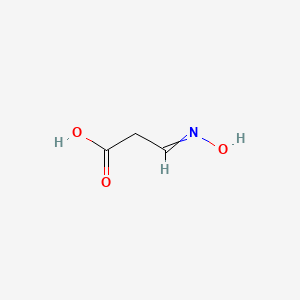
![N'-[4-(Dimethylamino)phenyl]-N-hydroxy-N-phenylthiourea](/img/structure/B14519267.png)
![4-[Ethyl(phenyl)amino]-1,3-dihydro-2H-1,5-benzodiazepin-2-one](/img/structure/B14519268.png)


